molecular formula C19H27N5O B2590084 N-cyclohexyl-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine-1-carboxamide CAS No. 1421524-62-0

N-cyclohexyl-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine-1-carboxamide

Cat. No.: B2590084
CAS No.: 1421524-62-0
M. Wt: 341.459
InChI Key: FOURINOYJBFVIP-UHFFFAOYSA-N
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Description

“N-cyclohexyl-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide” is an aminopyrimidine that is N-cyclohexyl-N-methylpyrimidin-2-amine in which the pyrimidine ring is substituted at position 4 by an imidazo[1,2-a]pyridin-3-yl group .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Microwave-assisted organic reactions using dry media have also been used due to their simplicity in operation, greater selectivity, and rapid synthesis of a variety of heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .


Physical and Chemical Properties Analysis

The average mass of this compound is 307.39280 and the monoisotopic mass is 307.17970 . The specific physical and chemical properties of this compound are not available in the retrieved data.

Scientific Research Applications

Anticancer Activity

Research has demonstrated the utility of piperazine derivatives, including compounds related to N-cyclohexyl-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide, in the development of anticancer agents. For instance, a study by Kumar et al. (2013) explored the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity, highlighting the potential of these compounds against various cancer cell lines, such as breast, lung, colon, ovary, and liver cancer cells. This research underscores the significance of piperazine derivatives in designing novel anticancer drugs (Kumar, S., Kumar, N., Roy, P., & Sondhi, S., 2013).

Antimycobacterial Activity

Lv et al. (2017) reported on the design, synthesis, and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, including structures akin to N-cyclohexyl-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide. These compounds exhibited significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, suggesting their importance in addressing tuberculosis and other mycobacterial infections (Lv, K., Li, L., Wang, B., Liu, M., Wang, B., Shen, W., Guo, H., & Lu, Y., 2017).

Anti-TB Agents

A series of N-benzylic imidazo[1,2-a]pyridine carboxamides, closely related to the N-cyclohexyl derivative, were synthesized and evaluated for their anti-tuberculosis (TB) activity by Wang et al. (2019). These compounds, particularly those with a cyclohexylmethyl piperazine moiety, showed excellent in vitro activity against Mycobacterium tuberculosis strains, including multidrug-resistant strains. This research highlights the potential of such compounds in developing new anti-TB agents (Wang, H., Wang, A., Gu, J., Fu, L., Lv, K., Ma, C., Tao, Z., Wang, B., Liu, M., Guo, H., & Lu, Y., 2019).

Drug Metabolism

The structure of imidazo[1,2-a]pyrimidine, closely related to imidazo[1,2-a]pyridine derivatives, was studied for its rapid metabolism by aldehyde oxidase (AO). Linton et al. (2011) discussed medicinal chemistry strategies to avoid AO-mediated oxidation, offering insights into drug design and development processes that could be applicable to the metabolism of compounds like N-cyclohexyl-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide. This research provides a foundation for improving the pharmacokinetic profiles of such compounds (Linton, A., Kang, P., Ornelas, M. A., Kephart, S., Hu, Q., Pairish, M., Jiang, Y., & Guo, C., 2011).

Properties

IUPAC Name

N-cyclohexyl-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O/c25-19(21-16-6-2-1-3-7-16)23-12-10-22(11-13-23)15-17-14-20-18-8-4-5-9-24(17)18/h4-5,8-9,14,16H,1-3,6-7,10-13,15H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOURINOYJBFVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=CN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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